
Hsd17B13-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-12 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the development and progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound is being studied for its potential therapeutic applications in treating these liver diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of DMSO, PEG300, and Tween 80 as solvents and reagents . The detailed synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Hsd17B13-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NAD+ (nicotinamide adenine dinucleotide), which acts as a cofactor in oxidation-reduction reactions . Other reagents may include specific solvents, catalysts, and protective groups to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of this compound while exhibiting enhanced biological activity or stability.
Applications De Recherche Scientifique
Hsd17B13-IN-12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism . In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating liver diseases such as NAFLD and NASH . Additionally, it may have applications in drug discovery and development, where it serves as a lead compound for designing new therapeutic agents.
Mécanisme D'action
Hsd17B13-IN-12 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of lipids in the liver . The inhibition of HSD17B13 leads to a reduction in lipid droplet formation and accumulation, thereby mitigating the progression of liver diseases such as NAFLD and NASH . The molecular targets and pathways involved include the NAD±dependent oxidation-reduction reactions and the regulation of lipid metabolism pathways .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-12 is unique compared to other similar compounds due to its specific targeting of HSD17B13 and its potential therapeutic applications in liver diseases. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as HSD17B1 and HSD17B2 inhibitors . this compound stands out due to its specificity for HSD17B13 and its promising results in preclinical studies .
List of Similar Compounds:- HSD17B1 inhibitors
- HSD17B2 inhibitors
- Other HSD17B13 inhibitors (e.g., BI-3231)
Propriétés
Formule moléculaire |
C18H21ClN2O3S |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-18(2,3)7-8-20-17(24)15-13(6-9-25-15)21-16(23)11-4-5-14(22)12(19)10-11/h4-6,9-10,22H,7-8H2,1-3H3,(H,20,24)(H,21,23) |
Clé InChI |
UBEHBBQIKGJUJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


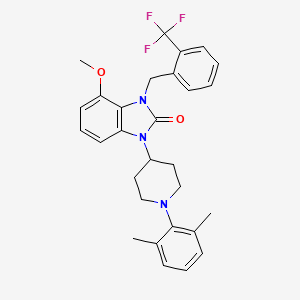
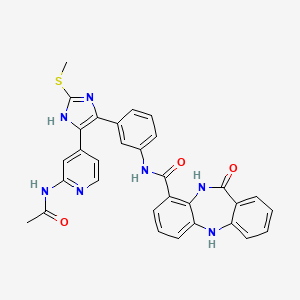
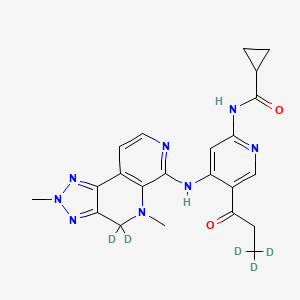
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
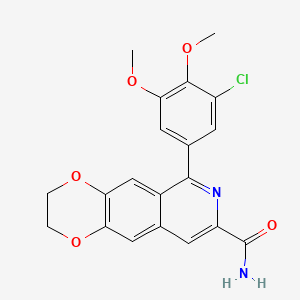
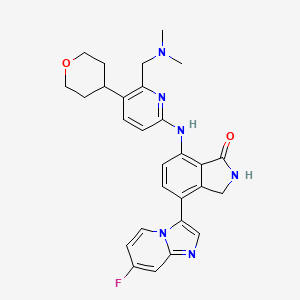
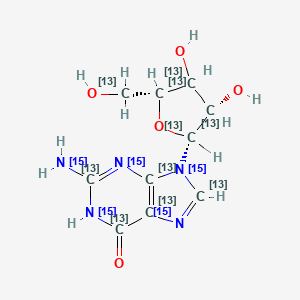
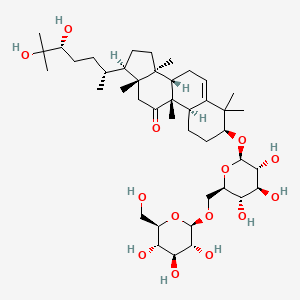
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)


![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
